molecular formula C12H13FO2 B7791997 (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoicacid

(2E)-3-(4-fluorophenyl)-4-methylpent-2-enoicacid

Cat. No.: B7791997
M. Wt: 208.23 g/mol
InChI Key: CDDBOBNKPAULGC-YRNVUSSQSA-N
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Description

(2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid is an organic compound characterized by the presence of a fluorophenyl group and a methylpentenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid typically involves the aldol condensation of 4-fluorobenzaldehyde with 4-methylpent-2-en-1-one. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)-2-propen-1-one

Uniqueness

(2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid is unique due to the presence of both a fluorophenyl group and a methylpentenoic acid moiety, which confer distinct chemical and biological properties

Biological Activity

(2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid is C12H13F O2. The presence of the fluorophenyl group is significant as it may enhance the compound's biological activity through increased lipophilicity and altered electronic properties.

The biological activity of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions.
  • Receptor Binding : It can bind to certain receptors, modulating their activity and influencing cellular responses.
  • Signal Transduction Modulation : The compound may affect signal transduction pathways, altering cellular processes such as inflammation and apoptosis.

Antimicrobial Properties

Research indicates that (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies demonstrate that it can suppress pro-inflammatory cytokines and reduce inflammation in cellular models, indicating its potential utility in managing inflammatory diseases .

Anticancer Activity

Preliminary research suggests that (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid may possess anticancer properties. In vitro assays have shown cytotoxic effects against cancer cell lines, highlighting its potential as a lead compound for cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid, a comparison with structurally similar compounds is essential.

Compound NameBiological ActivityMechanism
(2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneAntimicrobialEnzyme inhibition
(2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)-2-propen-1-oneAnticancerReceptor modulation
(E)-5-(3-Fluorophenyl)-4-pentenoic AcidAnti-inflammatorySignal transduction modulation

This table illustrates that while similar compounds exhibit overlapping biological activities, the specific mechanisms may differ due to structural variations.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Anti-inflammatory Research : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a 40% decrease in nitric oxide production compared to untreated controls, suggesting potent anti-inflammatory effects .
  • Cytotoxicity Assay : In vitro assays on HeLa cells revealed an IC50 value of 15 µM for (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid, indicating significant cytotoxicity and potential for further development as an anticancer agent .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDBOBNKPAULGC-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C\C(=O)O)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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